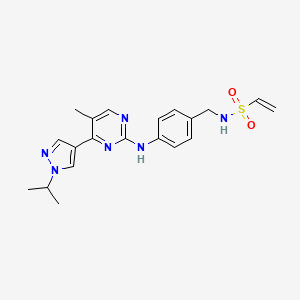

Jak2-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N6O2S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[[4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]methyl]ethenesulfonamide |

InChI |

InChI=1S/C20H24N6O2S/c1-5-29(27,28)23-11-16-6-8-18(9-7-16)24-20-21-10-15(4)19(25-20)17-12-22-26(13-17)14(2)3/h5-10,12-14,23H,1,11H2,2-4H3,(H,21,24,25) |

InChI Key |

TWDAYUKEAHMUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC=C(C=C3)CNS(=O)(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Potency: A Technical Guide to the Binding Affinity of JAK2 Inhibitors to the V617F Mutant

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Janus kinase 2 (JAK2) inhibitors, with a specific focus on the clinically relevant V617F mutant. This document is intended for researchers, scientists, and drug development professionals engaged in the study of myeloproliferative neoplasms (MPNs) and the development of targeted therapies. Herein, we detail the quantitative binding data for several representative JAK2 inhibitors, outline the rigorous experimental protocols for determining such affinities, and provide visual representations of the associated signaling pathways and experimental workflows.

The JAK2 V617F mutation, a gain-of-function mutation, is a key driver in the pathophysiology of a majority of MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2][3] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation.[2][4][5] Consequently, the development of small molecule inhibitors that specifically target the JAK2 V617F protein is a primary therapeutic strategy.

Quantitative Analysis of JAK2 V617F Inhibition

The efficacy of a JAK2 inhibitor is quantitatively expressed by its binding affinity, commonly measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). These values indicate the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. The following tables summarize the binding affinities of several known JAK2 inhibitors against the JAK2 V617F mutant, as determined by various biochemical and cell-based assays.

| Inhibitor | Assay Type | Target | IC50 / EC50 (nM) | Reference |

| INCB16562 | Biochemical Assay | JAK2 V617F | 1.0 | [6] |

| INCB16562 | Cell Proliferation Assay (Ba/F3-JAK2V617F) | JAK2 V617F | Not Specified | [6] |

| INCB16562 | Erythroid Progenitor Colony Formation | JAK2 V617F | 110 | [6] |

| Unnamed Compounds | Biochemical Assay | JAK2 | Low single-digit nM | [7] |

| Unnamed Compounds | Cell-based Assays | JAK2 V617F | Double-digit nM | [7] |

| IFN-α2a | Cell Viability Assay (JAK2 V617F clone 9) | JAK2 V617F | 443.24 (as arsenic trioxide) | [2] |

Note: The data presented is a compilation from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of inhibitor binding affinity to JAK2 V617F involves a multi-tiered approach, beginning with biochemical assays and progressing to more complex cell-based and in vivo models.

Biochemical Kinase Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the kinase activity of JAK2 V617F.

Radiometric Filter-Binding Assay: [8]

-

Reaction Setup: Kinase reactions are performed in 96-well plates at room temperature (23-25 °C).

-

Enzyme and Substrate Preparation: The reaction is initiated by adding the JAK2 V617F enzyme (full-length protein or kinase domain) to a solution containing a peptide substrate and ATP in a reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05 mg/ml BSA, 5 mM MgCl2, 1 mM MnCl2, 0.01% Brij-35). Radiolabeled 33γP-ATP is included for detection.

-

Incubation: The reaction is allowed to proceed for a defined period, typically 10 minutes.

-

Termination: The reaction is stopped by the addition of an EDTA solution.

-

Detection: The phosphorylated peptide is captured on a filter, and the amount of incorporated radioactivity is quantified to determine kinase activity. IC50 values are calculated from dose-response curves.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a cellular environment.

Cell Proliferation Assays: [6][7]

-

Cell Lines: Ba/F3 cells expressing JAK2 V617F, or human cell lines harboring the mutation like UKE-1 and SET-2, are commonly used.[7] These cells exhibit cytokine-independent growth due to the constitutively active JAK2 V617F.

-

Compound Treatment: Cells are incubated with varying concentrations of the test inhibitor for a specified duration (e.g., 48 hours).

-

Proliferation Measurement: Cell proliferation is assessed by measuring intracellular ATP levels, which correlate with the number of viable cells.

-

Data Analysis: EC50 values, the concentration of inhibitor that causes a 50% reduction in cell proliferation, are determined from dose-response curves.

Phospho-STAT5 (pSTAT5) Assays: [7][9]

-

Principle: These assays measure the phosphorylation of STAT5, a downstream target of JAK2, to assess the inhibition of the signaling pathway.

-

Methodology:

-

FACS-based: Cells are treated with the inhibitor, fixed, permeabilized, and then stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of pSTAT5 is quantified by flow cytometry.[7]

-

SureFire® pSTAT5 AlphaScreen® Assay: This is a homogeneous (no-wash) assay that uses antibody-coated beads to detect pSTAT5, generating a chemiluminescent signal.[9]

-

-

Application: These assays are crucial for confirming that the inhibitor targets the intended JAK-STAT pathway within the cell.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes, the following diagrams have been generated using Graphviz.

Caption: The JAK-STAT signaling pathway, highlighting the constitutive activation by the JAK2 V617F mutation.

Caption: A representative experimental workflow for the evaluation of a novel JAK2 inhibitor.

References

- 1. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patientpower.info [patientpower.info]

- 5. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benthamopen.com [benthamopen.com]

- 9. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of Novel JAK2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific molecule designated "Jak2-IN-9" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the discovery and initial characterization process for novel Janus Kinase 2 (JAK2) inhibitors, using illustrative data and methodologies from recent research on representative molecules.

Introduction: The Rationale for Targeting JAK2

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] Specifically, JAK2 is integral to the signaling pathways of hematopoietic growth factors such as erythropoietin and thrombopoietin.[3] The discovery of a gain-of-function mutation, V617F, in the pseudokinase (JH2) domain of JAK2 in a majority of patients with myeloproliferative neoplasms (MPNs) established JAK2 as a key therapeutic target.[4][5] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.[5][6] Consequently, the development of small molecule inhibitors targeting JAK2 has been a major focus of research to address the unmet medical needs in MPNs and other diseases driven by aberrant JAK2 signaling.[7][8]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for transducing signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.

Caption: Figure 1: A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Discovery and Optimization Workflow

The discovery of novel JAK2 inhibitors typically follows a structured workflow, beginning with target validation and culminating in the identification of a clinical candidate.

Caption: Figure 2: A typical workflow for the discovery and development of novel JAK2 inhibitors.

Quantitative Data Summary

The initial characterization of novel JAK2 inhibitors involves a battery of in vitro and cellular assays to determine their potency, selectivity, and cellular effects. The data presented below is a representative summary based on published findings for various novel inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK2 Selectivity (vs. JAK1) |

| JNN-5 | >30 | 0.41 ± 0.03 | >30 | - | >73-fold |

| Cmpd 11 | - | 54.70 | - | - | - |

| Cmpd 21b | 2484 | 9 | 1656 | - | 276-fold |

| Cmpd 12l | - | 3 | - | - | - |

Data sourced from multiple studies for illustrative purposes.[9][10][11]

Table 2: Cellular Activity

| Compound ID | Cell Line | Assay | IC₅₀ (µM) |

| JNN-5 | MDA-MB-468 | Anti-proliferative | - |

| Cmpd 11 | HEL | Anti-proliferative | 0.57 |

| SET-2 | Anti-proliferative | 1.07 | |

| Cmpd 21b | HEL | Anti-proliferative | - |

Data sourced from multiple studies for illustrative purposes.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial characterization data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.

General Protocol:

-

Recombinant human JAK kinases are incubated with the test compound at varying concentrations in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines that are dependent on JAK2 signaling.

General Protocol:

-

Human cell lines, such as HEL (human erythroleukemia, homozygous for JAK2 V617F) or SET-2 (megakaryoblastic leukemia, JAK2 V617F), are seeded in 96-well plates.[10][12]

-

After an initial incubation period to allow for cell attachment, the cells are treated with the test compound at a range of concentrations.

-

The cells are incubated for a prolonged period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

IC₅₀ values are determined from the resulting dose-response curves.

Western Blot Analysis of STAT Phosphorylation

Objective: To confirm the mechanism of action by evaluating the inhibition of downstream signaling from JAK2.

General Protocol:

-

JAK2-dependent cells (e.g., HEL cells) are treated with the test compound at various concentrations for a defined period.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), and total STAT5.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the ratio of phosphorylated STAT to total STAT indicates inhibition of the JAK2 pathway.[10][12]

Conclusion

The discovery and initial characterization of novel JAK2 inhibitors is a multi-faceted process that relies on a combination of rational drug design, chemical synthesis, and a suite of robust biological assays.[9][13] The ultimate goal is to identify compounds with high potency against JAK2, selectivity over other kinases to minimize off-target effects, and favorable drug-like properties. The illustrative data and protocols presented herein provide a foundational understanding of the critical steps involved in advancing a novel JAK2 inhibitor from a preliminary hit to a promising preclinical candidate. Further development would involve in vivo efficacy studies in animal models of MPNs and comprehensive safety and toxicology assessments.[10]

References

- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]

- 2. JAK2 - My Cancer Genome [mycancergenome.org]

- 3. JAK2 Janus kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]

- 5. JAK2 Variant Signaling: Genetic, Hematologic and Immune Implication in Chronic Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating JAK Kinase Inhibition: A Technical Profile of Fedratinib, a Selective JAK2 Inhibitor

Introduction

The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors.[1] This signaling cascade, known as the JAK/STAT pathway, is integral to hematopoiesis, immune regulation, and cellular proliferation. Dysregulation of this pathway, particularly through activating mutations in JAK2, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs).[2][3] Consequently, the development of small molecule inhibitors targeting JAK kinases has become a significant therapeutic strategy.[2]

This technical guide provides an in-depth analysis of the selectivity profile of a potent and selective JAK2 inhibitor, Fedratinib (formerly known as TG101348 or SAR302503). While information regarding "Jak2-IN-9" is not available in the public domain, Fedratinib serves as an exemplary model of a selective JAK2 inhibitor, offering a wealth of biochemical and cellular characterization data. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Selectivity Profile of Fedratinib Against JAK Family Kinases

The inhibitory activity of Fedratinib has been quantified using biochemical assays, which measure the direct inhibition of purified kinase enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibition. The selectivity of an inhibitor is determined by comparing its IC50 value for the primary target (JAK2) against other related kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference |

| JAK2 | 3 | - | [1][4] |

| JAK1 | 105 | 35-fold | [1][4] |

| JAK3 | 996 | >330-fold | [1][4] |

| TYK2 | 405 | 135-fold | [4] |

Table 1: Biochemical selectivity profile of Fedratinib (TG101348) against the four members of the JAK kinase family. The data demonstrates high potency for JAK2 with significant selectivity over other family members, particularly JAK1 and JAK3.

Core Signaling Pathway

The JAK/STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently translocate to the nucleus to regulate gene expression.

References

- 1. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK2 V617F: A Single Mutation in the Myeloproliferative Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In Vitro Activity of JAK2 Inhibitors on Hematopoietic Progenitor Cells

Introduction

This document provides a technical overview of the in vitro activity of Janus kinase 2 (JAK2) inhibitors on hematopoietic progenitor cells. While the specific inhibitor "Jak2-IN-9" was not found in the available scientific literature, this guide will utilize data from well-characterized JAK2 inhibitors, such as Ruxolitinib, to provide a representative analysis. The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling that governs the proliferation, differentiation, and survival of hematopoietic cells.[1][2] The discovery of a specific gain-of-function mutation, JAK2 V617F, in the majority of patients with myeloproliferative neoplasms (MPNs) has made JAK2 a prime therapeutic target.[3][4] This mutation leads to constitutive activation of the JAK2 protein, promoting uncontrolled cell growth and survival.[2][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, experimental data, and methodologies used to assess the in vitro efficacy of JAK2 inhibitors.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK2 protein is a key component of the JAK/STAT signaling pathway, which transmits signals from cytokine receptors on the cell surface to the nucleus.[6] Upon cytokine binding, JAK2 is activated and phosphorylates downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[2][4] Activated STAT proteins then dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[2] The JAK2 V617F mutation results in the constitutive activation of this pathway, leading to the overproduction of blood cells.[6] JAK2 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of JAK2, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.[7][8]

References

- 1. Critical Role of Jak2 in the Maintenance and Function of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK2 V617F impairs hematopoietic stem cell function in a conditional knock-in mouse model of JAK2 V617F–positive essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Jak2-IN-9: A Potent and Selective Inhibitor of STAT5 Phosphorylation in Cellular Assays

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Jak2-IN-9, a selective inhibitor of Janus kinase 2 (JAK2), on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the JAK-STAT signaling pathway and the therapeutic potential of targeted kinase inhibitors.

Introduction

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and cellular proliferation. Dysregulation of this pathway, particularly through gain-of-function mutations in JAK2 such as the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). The constitutive activation of JAK2 leads to the persistent phosphorylation and activation of its downstream substrates, including STAT5. Activated, phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and modulates the transcription of target genes involved in cell survival and proliferation. Consequently, inhibiting the aberrant JAK2 activity and the subsequent phosphorylation of STAT5 is a primary therapeutic strategy for MPNs and other related disorders.

This compound (also referred to as Compound A8) has emerged as a potent and selective small molecule inhibitor of JAK2. This guide details its mechanism of action with a focus on its impact on STAT5 phosphorylation, presenting quantitative data from cellular assays and outlining the experimental methodologies used for its evaluation.

Data Presentation: Inhibition of STAT5 Phosphorylation

This compound demonstrates a significant dose-dependent inhibitory effect on the phosphorylation of STAT5 in cell lines harboring the activating JAK2 V617F mutation. The following tables summarize the key quantitative data regarding the activity of this compound.

| Compound | Target | IC₅₀ (nM) | Cell Line | Effect on STAT5 Phosphorylation |

| This compound (Compound A8) | JAK2 | 5 | Ba/F3-JAK2 V617F | Dose-dependent inhibition |

Table 1: In vitro activity of this compound.

The inhibitory effect of this compound on STAT5 phosphorylation has been demonstrated through Western blot analysis. The data indicates a clear reduction in the levels of phosphorylated STAT5 with increasing concentrations of the inhibitor.

| Cell Line | Treatment | Concentration (nM) | pSTAT5 Levels (relative to control) |

| Ba/F3-JAK2 V617F | This compound | 10 | Reduced |

| 50 | Significantly Reduced | ||

| 100 | Markedly Reduced |

Table 2: Qualitative summary of dose-dependent inhibition of STAT5 phosphorylation by this compound in Ba/F3-JAK2 V617F cells as determined by Western blot.[1]

Experimental Protocols

A detailed methodology for assessing the effect of this compound on STAT5 phosphorylation is crucial for the reproducibility and validation of experimental findings. The following section outlines a standard protocol for Western blot analysis.

Western Blot Analysis of STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT5 (pSTAT5) in a cell line expressing a constitutively active form of JAK2 (e.g., Ba/F3-JAK2 V617F) following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture Ba/F3-JAK2 V617F cells in appropriate growth medium supplemented with necessary factors.

-

Seed the cells at a suitable density in culture plates.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined period (e.g., 24 hours).

2. Cell Lysis:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Incubate the lysates on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant containing the total cellular proteins.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein lysates to equal concentrations.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control protein such as GAPDH or β-actin.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software to determine the relative levels of pSTAT5 in treated versus untreated cells.

Mandatory Visualizations

The following diagrams illustrate the JAK2-STAT5 signaling pathway, the inhibitory action of this compound, and the experimental workflow for assessing its effect on STAT5 phosphorylation.

Caption: JAK2-STAT5 signaling pathway and the inhibitory action of this compound.

References

Preliminary Studies on a Novel JAK2 Inhibitor in Myeloproliferative Neoplasm Models: A Technical Whitepaper

Disclaimer: Information regarding a specific compound designated "Jak2-IN-9" is not available in the public domain. This document provides a representative technical guide based on preliminary studies of other well-characterized JAK2 inhibitors in myeloproliferative neoplasm (MPN) models to illustrate the typical preclinical evaluation of such a compound. The data and methodologies presented are synthesized from published research on various JAK2 inhibitors and should be considered illustrative.

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages.[1][2] A key molecular hallmark of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired activating mutation V617F in the Janus kinase 2 (JAK2) gene.[2][3][4] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.[5][6] Consequently, JAK2 has emerged as a critical therapeutic target for the treatment of MPNs.[7][8]

This whitepaper outlines the preclinical evaluation of a novel, representative JAK2 inhibitor, herein referred to as a proxy for "this compound," in various MPN models. The studies detailed below aim to characterize its mechanism of action, potency, and efficacy in both in vitro and in vivo settings.

Mechanism of Action

The representative JAK2 inhibitor is an ATP-competitive small molecule designed to selectively target the kinase activity of JAK2. By binding to the ATP-binding pocket of the JAK2 kinase domain, it prevents the phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] This inhibition of the JAK-STAT pathway is intended to reduce the proliferative advantage of JAK2-mutant cells and induce apoptosis.

Signaling Pathway Diagram

Caption: JAK-STAT signaling pathway and the inhibitory action of a representative JAK2 inhibitor.

In Vitro Studies

Cellular Proliferation Assays

The anti-proliferative activity of the representative JAK2 inhibitor was assessed against a panel of hematopoietic cell lines, including those harboring the JAK2 V617F mutation (e.g., HEL, SET-2) and wild-type JAK2 (e.g., K562).

Table 1: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | JAK2 Status | Representative IC50 (nM) |

| HEL | V617F | 200 |

| SET-2 | V617F | 170 |

| K562 | Wild-Type | >10,000 |

Data is representative and synthesized from studies on similar JAK2 inhibitors.

Experimental Protocol: Cell Viability Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in appropriate growth medium.

-

Compound Treatment: Cells were treated with a serial dilution of the representative JAK2 inhibitor or vehicle control (DMSO).

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was determined using a commercial resazurin-based assay, which measures metabolic activity.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Apoptosis and Cell Cycle Analysis

Treatment of JAK2 V617F-positive cells with the representative inhibitor was shown to induce apoptosis and cause cell cycle arrest.

Table 2: Induction of Apoptosis and Cell Cycle Arrest

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase |

| HEL | Vehicle | 5 | 45 |

| HEL | 500 nM Inhibitor | 40 | 70 |

Data is illustrative and based on typical results for potent JAK2 inhibitors.

Experimental Protocol: Apoptosis Assay

-

Cell Treatment: HEL cells were treated with the representative inhibitor or vehicle for 48 hours.

-

Staining: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) cells.

In Vivo Studies in Murine Models of MPN

The in vivo efficacy of the representative JAK2 inhibitor was evaluated in a murine model of JAK2 V617F-driven MPN.

Efficacy in a JAK2 V617F Knock-in Mouse Model

Mice expressing the JAK2 V617F mutation develop an MPN phenotype characterized by erythrocytosis, leukocytosis, and splenomegaly. Treatment with the representative inhibitor demonstrated significant therapeutic effects.

Table 3: In Vivo Efficacy in JAK2 V617F Murine Model

| Treatment Group | Hematocrit (%) | White Blood Cell Count (x10^9/L) | Spleen Weight (mg) |

| Vehicle | 65 | 25 | 500 |

| Inhibitor (50 mg/kg, BID) | 48 | 12 | 250 |

Values are representative of typical outcomes in preclinical MPN mouse models.[11]

Experimental Protocol: Murine MPN Model Study

-

Animal Model: JAK2 V617F knock-in mice were used.

-

Treatment: Mice were randomized into treatment and vehicle control groups (n=10 per group). The representative inhibitor was administered orally twice daily (BID).

-

Monitoring: Body weight and peripheral blood counts were monitored regularly.

-

Endpoint Analysis: At the end of the study period (e.g., 28 days), mice were euthanized, and spleen weights were measured. Bone marrow and spleen tissues were collected for histological analysis.

Experimental Workflow Diagram

Caption: A typical preclinical experimental workflow for a novel JAK2 inhibitor.

Conclusions

The preliminary studies on this representative JAK2 inhibitor demonstrate its potential as a therapeutic agent for myeloproliferative neoplasms. The compound exhibits potent and selective inhibition of JAK2 V617F-mutant cells in vitro, leading to reduced proliferation and increased apoptosis. In vivo, it effectively ameliorates the MPN phenotype in a murine model, as evidenced by the normalization of blood counts and reduction in spleen size. These findings support the further clinical development of potent and selective JAK2 inhibitors for the treatment of MPN patients.

References

- 1. wardelab.com [wardelab.com]

- 2. JAK2 in Myeloproliferative Neoplasms: Still a Protagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patientpower.info [patientpower.info]

- 4. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 7. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are JAK2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Loss of wild-type Jak2 allele enhances myeloid cell expansion and accelerates myelofibrosis in Jak2V617F knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of Selective JAK2 Inhibitors: A Technical Guide

Disclaimer: As of November 2025, publicly available data for a specific molecule designated "Jak2-IN-9" is not available. This guide provides a comprehensive overview of the pharmacokinetic principles and experimental methodologies applicable to selective Janus Kinase 2 (JAK2) inhibitors, drawing on data from well-characterized investigational and approved compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction to JAK2 Inhibition and Pharmacokinetics

The Janus Kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[1] Constitutive activation of the JAK2 signaling pathway, often driven by the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3] Consequently, the development of small molecule inhibitors targeting JAK2 has become a primary therapeutic strategy for these disorders.[4]

The clinical efficacy and safety of a JAK2 inhibitor are intrinsically linked to its pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile ensures adequate drug exposure at the target site to elicit a therapeutic response while minimizing off-target effects and toxicity. This guide will delve into the key pharmacokinetic parameters of selective JAK2 inhibitors and the experimental protocols used for their evaluation.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. In MPNs, mutations like JAK2 V617F lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.

Pharmacokinetic Profile of Selective JAK2 Inhibitors

The pharmacokinetic properties of selective JAK2 inhibitors can vary, influencing their dosing schedules and clinical utility. The following tables summarize typical pharmacokinetic parameters observed for several selective JAK2 inhibitors, based on preclinical and clinical data.

Table 1: Preclinical Pharmacokinetic Parameters of Selected JAK2 Inhibitors

| Parameter | Fedratinib (Mouse) | Pacritinib (Rat) | INCB018424 (Mouse) | Macrocyclic Inhibitor 9e (Rat) |

| Oral Bioavailability (%) | ~30 | >50 | ~70 | High |

| Tmax (h) | 1-4 | 2-4 | 0.5-1 | 1-2 |

| Half-life (t½) (h) | ~4 | >24 | ~3 | ~10 |

| Clearance (mL/min/kg) | Moderate | Low | High | Low to Moderate |

| Volume of Distribution (L/kg) | High | High | Moderate | Moderate to High |

| Plasma Protein Binding (%) | >95 | >95 | ~97 | >90 |

Table 2: Human Pharmacokinetic Parameters of Approved Selective JAK2 Inhibitors

| Parameter | Fedratinib | Pacritinib |

| Oral Bioavailability (%) | ~34 | Not explicitly stated, but food effect is minimal |

| Tmax (h) | 2-4 | 4-6 |

| Half-life (t½) (h) | ~110 | ~28-55 |

| Metabolism | Primarily CYP3A4, with contributions from CYP2C19 and flavin-containing monooxygenases | Primarily CYP3A4 |

| Excretion | Primarily via feces (~77%, with 5% as unchanged drug); urine (~5%) | Primarily via feces (~87%, with a significant portion as metabolites) |

| Plasma Protein Binding (%) | >95 | ~96 |

Note: The data presented are approximations compiled from various sources and are intended for comparative purposes.

Experimental Protocols for Pharmacokinetic Assessment

The characterization of a JAK2 inhibitor's pharmacokinetic profile involves a series of in vitro and in vivo studies.

In Vitro ADME Assays

A generic workflow for in vitro ADME assessment is depicted below.

a) Metabolic Stability:

-

Objective: To determine the rate of metabolism of the test compound.

-

Methodology:

-

The JAK2 inhibitor is incubated with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog) and human donors.

-

The incubation mixture contains NADPH as a cofactor to initiate metabolic reactions.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

-

The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.

-

b) Cytochrome P450 (CYP) Inhibition:

-

Objective: To assess the potential of the JAK2 inhibitor to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Methodology:

-

The JAK2 inhibitor is co-incubated with human liver microsomes, a CYP-isoform specific substrate, and NADPH.

-

The rate of formation of the metabolite of the specific substrate is measured in the presence and absence of the test compound.

-

A decrease in metabolite formation indicates inhibition.

-

The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined.

-

In Vivo Pharmacokinetic Studies

a) Animal Models:

-

Typically conducted in rodents (mice, rats) and a non-rodent species (e.g., dogs, non-human primates).

b) Study Design:

-

Single Ascending Dose (SAD): Animals are administered a single oral or intravenous dose of the JAK2 inhibitor at increasing dose levels. Blood samples are collected at predetermined time points.

-

Multiple Ascending Dose (MAD): The drug is administered daily for a set period (e.g., 7-14 days) at increasing dose levels to assess drug accumulation and steady-state pharmacokinetics.

c) Sample Collection and Analysis:

-

Serial blood samples are collected via appropriate methods (e.g., tail vein, saphenous vein).

-

Plasma is separated by centrifugation.

-

The concentration of the JAK2 inhibitor and its major metabolites in plasma is quantified using a validated LC-MS/MS method.

d) Pharmacokinetic Parameter Calculation:

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), clearance, volume of distribution, and half-life are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Conclusion

A thorough understanding of the pharmacokinetic properties of a selective JAK2 inhibitor is paramount for its successful clinical development. The data and protocols outlined in this guide provide a framework for the evaluation of novel JAK2 inhibitors. While specific values will differ between compounds, the underlying principles of ADME and the methodologies for their assessment remain consistent. Future research and development of next-generation JAK2 inhibitors will continue to rely on these fundamental pharmacokinetic principles to optimize their therapeutic potential for patients with myeloproliferative neoplasms and other JAK2-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Navigating the Physicochemical Landscape of JAK2 Inhibitors: A Technical Guide to Solubility and Stability

A definitive resource for researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the solubility and stability of Janus Kinase 2 (JAK2) inhibitors in common laboratory solvents. As specific data for "Jak2-IN-9" is not publicly available, this whitepaper utilizes the well-characterized JAK2 inhibitor, Ruxolitinib, as a representative model to illustrate key concepts and experimental methodologies.

This technical document offers a comprehensive overview of the critical physicochemical properties that govern the handling, formulation, and experimental use of small molecule JAK2 inhibitors. Understanding the solubility and stability of these compounds is paramount for ensuring the accuracy, reproducibility, and ultimate success of preclinical and clinical research.

Solubility Profile of a Representative JAK2 Inhibitor: Ruxolitinib

The solubility of a compound dictates its suitability for various in vitro and in vivo applications. Poor solubility can lead to challenges in formulation, inaccurate dosing, and diminished biological activity. The following tables summarize the reported solubility of Ruxolitinib in common laboratory solvents.

Table 1: Quantitative Solubility of Ruxolitinib

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO (Dimethyl Sulfoxide) | ~5-300 | ~16.3 - 979.2 | Highly soluble; exact value can vary between suppliers and with the purity of the solvent. |

| Ethanol | ~1-13 | ~3.3 - 42.4 | Moderately soluble. |

| Water | Insoluble / Sparingly soluble in aqueous buffers | - | Generally considered insoluble in pure water. Solubility in aqueous buffers is pH-dependent. |

Table 2: Qualitative Solubility of Fedratinib (Another JAK2 Inhibitor)

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | Sparingly Soluble |

| Water | Insoluble |

Stability and Degradation of JAK2 Inhibitors

The stability of a research compound is a critical factor that influences its shelf-life, storage conditions, and the reliability of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially confounding biological activities.

Table 3: Stability and Storage Recommendations for Ruxolitinib

| Condition | Stability | Recommendation |

| Solid Form | Stable for up to 2 years at -20°C | Store desiccated at -20°C. |

| DMSO Solution | Stable for up to 2 months at -20°C | Prepare fresh solutions and store in aliquots at -20°C to avoid repeated freeze-thaw cycles. |

| Aqueous Suspension | Stable for at least 60 days at 2-8°C and 22-25°C (in a specific vehicle) | For in vivo studies, the stability of the formulation should be validated. |

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Table 4: Summary of Ruxolitinib Forced Degradation Studies

| Stress Condition | % Degradation (24 hours) | Notes |

| 0.1 M HCl | 18.64% | Significant degradation under acidic conditions.[1] |

| 0.1 M NaOH | Not specified, but degradation observed | Susceptible to degradation in basic conditions. |

| 3% H₂O₂ (Oxidative) | 10.59% | Moderate degradation under oxidative stress.[1] |

| Thermal (50°C) | 1.08% | Relatively stable to heat.[1] |

| Photolytic (UV 254nm) | 3.67% | Some sensitivity to light exposure.[1] |

Experimental Protocols

Accurate determination of solubility and stability is reliant on robust experimental protocols. The following sections outline standardized methodologies for these assessments.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.

Detailed Protocol for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) in a vial. The excess solid should be clearly visible.

-

Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

-

-

Quantification of Solute Concentration:

-

Carefully collect the supernatant or filtrate.

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration represents the thermodynamic solubility.

-

Experimental Workflow for Stability Assessment (Forced Degradation)

The following diagram outlines a general workflow for conducting forced degradation studies to assess the stability of a compound.

Detailed Protocol for HPLC-Based Stability Testing

-

Method Development:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium acetate) is a common starting point.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Forced Degradation Study:

-

Prepare solutions of the compound in a suitable solvent.

-

Subject the solutions to various stress conditions as outlined in Table 4 (acidic, basic, oxidative, thermal, and photolytic). Include a control sample stored under normal conditions.

-

At specified time points, withdraw samples, neutralize or quench the degradation reaction if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

-

Data Analysis:

-

Inject the stressed samples and the control sample into the HPLC system.

-

Identify the peak corresponding to the parent compound and any new peaks corresponding to degradation products.

-

Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. The peak area is typically used for this calculation.

-

The mass balance (the sum of the assay of the parent compound and the levels of all degradation products) should be close to 100% to ensure that all significant degradation products are detected.

-

The JAK-STAT Signaling Pathway and Inhibition

JAK2 is a key component of the JAK-STAT signaling pathway, which is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of JAK2 inhibitors, using Ruxolitinib as a practical example. The presented data and experimental protocols are intended to equip researchers with the necessary knowledge to handle these compounds effectively, ensuring the integrity and reliability of their scientific investigations. Adherence to proper storage, handling, and experimental design based on the physicochemical properties of these inhibitors is essential for advancing our understanding of JAK-STAT signaling and the development of novel therapeutics.

References

Methodological & Application

Application Notes: Protocol for Using Jak2-IN-9 in a Kinase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. This family consists of four members: JAK1, JAK2, JAK3, and TYK2. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is essential for processes such as hematopoiesis, immune response, and cell growth.[1][2] Dysregulation of this pathway, particularly through activating mutations in JAK2 (e.g., V617F), is a hallmark of myeloproliferative neoplasms (MPNs), making JAK2 a significant therapeutic target.[1][3][4][5]

Jak2-IN-9 is a potent and selective small molecule inhibitor of JAK2 kinase activity. These application notes provide detailed protocols for assessing the inhibitory activity of this compound in both biochemical and cellular kinase inhibition assays.

Mechanism of Action

JAK inhibitors function by binding to the kinase domain of the JAK protein, preventing the phosphorylation of downstream STAT proteins.[6] This blockage of the signaling cascade inhibits gene transcription responsible for cell proliferation and survival.[2][6] The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Caption: JAK/STAT signaling pathway and inhibition by this compound.

Data Presentation

The inhibitory activity of this compound was assessed against all four members of the JAK family in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | Biochemical Assay IC50 (nM) | Cellular Assay (pSTAT5) IC50 (nM) |

| JAK1 | 132 | 1150 |

| JAK2 | 2 | 64 |

| JAK3 | 250 | >10,000 |

| TYK2 | 17 | 155 |

Data are representative. Actual results may vary based on experimental conditions.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the IC50 value of this compound by measuring the consumption of ATP.[3]

Workflow:

Caption: Workflow for the biochemical kinase inhibition assay.

Materials:

-

Recombinant human JAK2 enzyme (e.g., from BPS Bioscience, Cat# 40450).[7]

-

Kinase substrate, e.g., Poly(Glu, Tyr) 4:1 (Sigma-Aldrich).[3]

-

ATP (Adenosine 5'-triphosphate).

-

This compound (dissolved in 100% DMSO).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

-

White, opaque 96-well or 384-well plates.

-

Luminometer plate reader.

Procedure:

-

Prepare this compound Dilutions: Create a serial dilution series of this compound in 100% DMSO. Then, dilute these concentrations into the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

-

Dispense Components: To the wells of a white assay plate, add 2.5 µL of the diluted this compound or control (assay buffer with DMSO for positive control, and buffer alone for blank).

-

Add Enzyme and Substrate: Prepare a mixture of recombinant JAK2 enzyme and the substrate in kinase assay buffer. Add 10 µL of this mixture to the wells containing the inhibitor and controls.

-

Initiate Kinase Reaction: Add 10 µL of ATP solution (at a concentration near the Km for JAK2) to all wells to start the reaction.[7] The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[7]

-

Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[7]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Kinase Inhibition Assay (Phospho-STAT5)

This protocol measures the ability of this compound to inhibit JAK2-dependent STAT5 phosphorylation in a cellular context.[8][9] A human erythroleukemia cell line, such as HEL 92.1.7, which harbors the JAK2 V617F mutation and exhibits constitutive JAK2/STAT5 signaling, is suitable for this assay.[10][11]

Materials:

-

HEL 92.1.7 cell line.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (dissolved in 100% DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total STAT5.

-

Detection method: Western blot or an ELISA-based kit (e.g., AlphaScreen pSTAT5 assay).[9]

Procedure:

-

Cell Culture: Culture HEL 92.1.7 cells according to standard protocols.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to attach or stabilize.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours in serum-free media.[10] Include a DMSO-only vehicle control.

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them directly in the wells using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Detection of pSTAT5:

-

Western Blot:

-

Normalize protein amounts for each sample.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phospho-STAT5 and total STAT5, followed by the appropriate secondary antibodies.

-

Visualize the bands and perform densitometry to quantify the ratio of pSTAT5 to total STAT5.

-

-

ELISA/AlphaScreen:

-

Use a commercial kit to quantify pSTAT5 levels in the cell lysates according to the manufacturer’s instructions. This is often a higher-throughput method.[9]

-

-

-

Data Analysis:

-

Calculate the percentage of pSTAT5 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Selectivity and Interpretation

Assessing the selectivity of a JAK2 inhibitor is crucial, as off-target inhibition of other JAK family members can lead to undesirable side effects, such as immunosuppression from JAK1/JAK3 inhibition.[9] The data presented show that this compound is highly selective for JAK2 over other JAK isoforms in both biochemical and cellular assays. Discrepancies between biochemical and cellular potencies are common and highlight the importance of evaluating inhibitors in a more physiologically relevant context.[9] The cellular assay accounts for factors like cell permeability and engagement with the target in its native environment.

References

- 1. patientpower.info [patientpower.info]

- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating JAK2 Inhibitors in CRISPR-Edited Cell Lines with JAK2 Mutations

Note on the Investigated Compound: The following application notes and protocols were developed to address the inquiry regarding "Jak2-IN-9." However, a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound with this designation. Therefore, to provide a robust and actionable guide, we have used Fedratinib (also known as TG101348) as a representative potent and selective JAK2 inhibitor. The principles and methods described herein are broadly applicable to other small molecule JAK2 inhibitors and can be adapted once the specific biochemical and solubility properties of this compound are determined.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical component of the JAK/STAT signaling pathway, which transduces signals from various cytokines and growth factors to regulate cell proliferation, differentiation, and survival.[1][2] The discovery of a somatic gain-of-function mutation in the JAK2 gene, V617F, has been a major breakthrough in understanding the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[3][4][5] This mutation, located in the pseudokinase domain, leads to constitutive activation of JAK2 kinase, driving uncontrolled cell growth independent of normal cytokine signaling.[3][6]

The development of cell-based models that accurately recapitulate the genetic landscape of these diseases is crucial for drug discovery and validation. CRISPR/Cas9 genome editing technology allows for the precise introduction of specific mutations, such as JAK2 V617F, into relevant hematopoietic cell lines (e.g., K562, Ba/F3).[7] These engineered cell lines provide a powerful in vitro system to study the biological consequences of the mutation and to screen for and characterize targeted inhibitors.

This document provides detailed protocols for the application of a selective JAK2 inhibitor, using Fedratinib (TG101348) as an example, in CRISPR-edited cell lines harboring a pathogenic JAK2 mutation.

Data Presentation: Inhibitor Activity

Quantitative data for representative JAK2 inhibitors are summarized below. These values are essential for designing experiments, including determining appropriate dose ranges for cellular assays.

Table 1: Kinase Inhibitory Profile of Fedratinib (TG101348) and Ruxolitinib.

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| Fedratinib (TG101348) | JAK2 | 3 | Potent and selective for JAK2.[8][9] |

| JAK2 V617F | 3 | Equally potent against wild-type and mutant JAK2.[8] | |

| JAK1 | ~105 | ~35-fold selective for JAK2 over JAK1.[9] | |

| JAK3 | ~1002 | ~334-fold selective for JAK2 over JAK3.[9] | |

| FLT3 | 15 | Shows some off-target activity.[10] | |

| RET | 48 | Shows some off-target activity.[10] | |

| Ruxolitinib | JAK1 | 3.3 | Potent dual JAK1/JAK2 inhibitor.[11] |

| JAK2 | 2.8 | Potent dual JAK1/JAK2 inhibitor.[11] | |

| TYK2 | ~19 | Modest selectivity against TYK2.[11] |

| | JAK3 | >400 | Highly selective against JAK3.[11] |

Table 2: Cellular Activity of Fedratinib (TG101348) in JAK2-dependent Cell Lines.

| Cell Line | Background | Assay | IC50 (nM) |

|---|---|---|---|

| HEL | Human Erythroleukemia (homozygous JAK2 V617F) | Proliferation/Apoptosis | ~300 |

| Ba/F3-JAK2 V617F | Murine Pro-B cells engineered to express JAK2 V617F | Proliferation/Apoptosis | ~270 - 420 |

Visualization of Pathways and Workflows

JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway and highlights the point of action for JAK2 inhibitors.

Caption: The JAK/STAT pathway and the inhibitory action of Fedratinib.

Experimental Workflow

This workflow outlines the key steps from generating the cell model to analyzing the inhibitor's effects.

Caption: Workflow for testing JAK2 inhibitors in CRISPR-edited cells.

Experimental Protocols

Safety Precaution: Always handle small molecule inhibitors and cell lines in accordance with institutional safety guidelines. Use appropriate personal protective equipment (PPE).

Protocol 1: Generation of JAK2 V617F Cell Line using CRISPR/Cas9

This protocol describes the generation of a stable JAK2 V617F knock-in mutation in K562 cells, a human erythroleukemia cell line.

Materials:

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

sgRNA targeting JAK2 exon 14 (guide sequence to be designed)

-

Single-stranded oligodeoxynucleotide (ssODN) donor template containing the G>T mutation for V617F

-

Cas9 nuclease protein

-

Electroporation system (e.g., Neon™ Transfection System)

-

96-well plates for clonal selection

-

Genomic DNA extraction kit

-

PCR primers flanking the mutation site

-

Sanger sequencing service or Droplet Digital PCR (ddPCR) system[7]

Methodology:

-

CRISPR Design:

-

Design a sgRNA targeting exon 14 of the human JAK2 gene, close to the valine 617 codon.

-

Design a ~150-200 nt ssODN donor template. It should contain the desired GTC (Val) to TTC (Phe) mutation and silent mutations in the PAM site to prevent re-cutting.

-

-

Ribonucleoprotein (RNP) Complex Formation:

-

Incubate the sgRNA and Cas9 nuclease protein at room temperature for 15-20 minutes to form the RNP complex.

-

-

Electroporation:

-

Resuspend 2x10^5 K562 cells in a suitable electroporation buffer.

-

Add the RNP complex and the ssODN donor template to the cell suspension.

-

Electroporate the cells using optimized parameters for K562.

-

-

Single-Cell Cloning:

-

24-48 hours post-electroporation, perform limiting dilution in 96-well plates to isolate single cells.

-

Culture the plates for 2-3 weeks until visible colonies form.

-

-

Validation of Clones:

-

Expand positive clones and harvest a portion for genomic DNA extraction.

-

Perform PCR to amplify the targeted region of the JAK2 gene.

-

Purify the PCR product and send for Sanger sequencing to confirm the presence of the V617F mutation.[7]

-

Alternatively, use ddPCR for sensitive detection and quantification of the mutant allele.[7]

-

Select a validated homozygous or heterozygous clone for subsequent experiments and establish a cryopreserved stock.

-

Protocol 2: Preparation and Application of Fedratinib (TG101348)

Materials:

-

Fedratinib (TG101348) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS)

Methodology:

-

Reconstitution (Stock Solution):

-

Reconstitute the Fedratinib powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[9][12]

-

For example, to make a 10 mM stock from 5 mg of powder (M.W. = 481.58 g/mol ), add 1.038 mL of DMSO.

-

Vortex thoroughly. If needed, warm the tube at 37°C for 10 minutes to ensure complete dissolution.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[12]

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for treatment.

-

Important: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a "vehicle control" with the same final concentration of DMSO.

-

Protocol 3: Cell Proliferation Assay

This protocol uses a colorimetric MTS assay to measure cell viability and determine the IC50 of the inhibitor.

Materials:

-

Wild-type (WT) and JAK2 V617F K562 cells

-

96-well clear-bottom cell culture plates

-

Fedratinib working solutions

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Methodology:

-

Cell Seeding:

-

Seed 5,000 cells/well (in 90 µL of medium) into a 96-well plate for both WT and JAK2 V617F cell lines.

-

-

Inhibitor Treatment:

-

Prepare a 2-fold or 3-fold serial dilution of Fedratinib. A suggested starting range is 10 µM down to 1 nM.

-

Add 10 µL of the diluted inhibitor (or vehicle control) to the appropriate wells to reach the final desired concentrations.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data by setting the vehicle-treated wells to 100% viability.

-

Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Protocol 4: Western Blot for p-STAT5 Inhibition

This protocol assesses the direct effect of the inhibitor on the JAK2 signaling pathway by measuring the phosphorylation of its key downstream target, STAT5.

Materials:

-

WT and JAK2 V617F K562 cells

-

6-well plates

-

Fedratinib working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5 (total), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Treatment and Lysis:

-

Seed 1x10^6 cells per well in 6-well plates.

-

Treat cells with varying concentrations of Fedratinib (e.g., 100 nM, 300 nM, 1 µM) and a vehicle control for 4-6 hours.

-

Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.

-

-

Protein Quantification:

-

Centrifuge lysates to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody for phospho-STAT5 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies for total STAT5 and β-actin. A dose-dependent decrease in the p-STAT5 signal relative to total STAT5 and the loading control confirms on-target pathway inhibition.

-

References

- 1. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 2. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]

- 3. patientpower.info [patientpower.info]

- 4. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are JAK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellagentech.com [cellagentech.com]

Utilizing Jak2-IN-9 for Studying Drug Resistance in Myeloproliferative Neoplasms

Application Notes and Protocols

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of mature myeloid cells. A key driver in many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) signaling pathway, most commonly due to the JAK2V617F mutation. While type I JAK2 inhibitors, such as ruxolitinib, have shown clinical efficacy in reducing splenomegaly and symptom burden, they often do not lead to deep molecular responses, and drug resistance can emerge.[1][2]

Jak2-IN-9 (CHZ868) is a potent and selective type II inhibitor of JAK2. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation, offering a different mechanism to counteract JAK2 activity.[2][3] This distinct mode of action makes this compound a valuable tool for investigating mechanisms of resistance to JAK2-targeted therapies and for exploring strategies to overcome them.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study drug resistance in MPN models. This document includes detailed protocols for generating and characterizing this compound resistant MPN cell lines, assessing cell viability, analyzing key signaling pathways, and establishing in vivo models of drug resistance.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound (CHZ868) against sensitive and resistant MPN cell lines.

Table 1: In Vitro Efficacy of this compound (CHZ868) in MPN Cell Lines

| Cell Line | Genotype | Inhibitor | IC50 / GI50 (nM) | Reference |

| SET2 | JAK2V617F | This compound (CHZ868) | 59 | [4] |

| Ba/F3-EPOR-JAK2 WT | JAK2 WT | This compound (CHZ868) | 170 | [4][5] |

| CMK | - | This compound (CHZ868) | 378 | [4] |

Table 2: Acquired Resistance to this compound (CHZ868) in SET2 Cells

| Cell Line Variant | Maintenance Concentration of CHZ868 | Fold Increase in IC50 | Key Resistance Mechanism | Reference |

| JAKi-r SET2 | 0.3 µM | Significantly increased | AXL/MAPK pathway activation | [1][6] |

| JAKi-R SET2 | 0.5 µM | Significantly increased | AXL/MAPK pathway activation | [1][6] |

Experimental Protocols

Cell Culture and Maintenance of MPN Cell Lines

This protocol describes the standard procedures for culturing human MPN cell lines, such as SET2 and HEL, which are commonly used in drug resistance studies.

-

Materials:

-

SET2 (DSMZ ACC 608) or HEL (ATCC TIB-180) cell lines

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Media Preparation:

-

Cell Thawing:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

-

Transfer the cell suspension to a T25 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell density and viability every 2-3 days.

-